molecular formula C13H8F2O2 B6377946 5-(2,3-Difluorophenyl)-2-formylphenol, 95% CAS No. 1261988-05-9

5-(2,3-Difluorophenyl)-2-formylphenol, 95%

Cat. No. B6377946
CAS RN: 1261988-05-9
M. Wt: 234.20 g/mol
InChI Key: MQJFKCAPJIQXLM-UHFFFAOYSA-N
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Description

5-(2,3-Difluorophenyl)-2-formylphenol, 95% (5-(2,3-DFP)-2-FPh) is a phenol derivative of 2,3-difluorophenol, which has a wide range of applications in scientific research. It is a highly reactive compound, with a melting point of 176-178 °C and a boiling point of 230-232 °C. 5-(2,3-DFP)-2-FPh is used in the synthesis of various organic compounds, and it is also used as a reagent in the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, and dyes.

Mechanism of Action

The mechanism of action of 5-(2,3-DFP)-2-FPh is not well understood. However, it is believed that the compound reacts with other molecules in the environment due to its high reactivity. This reaction can lead to the formation of new compounds, which can then be used in various applications.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2,3-DFP)-2-FPh are not well understood. However, it is known that the compound is highly toxic, and it can cause irritation to the skin, eyes, and respiratory system if it is inhaled or comes into contact with the skin. In addition, it can cause severe damage to the liver and kidneys if it is ingested.

Advantages and Limitations for Lab Experiments

5-(2,3-DFP)-2-FPh has several advantages and limitations for lab experiments. One of the main advantages of using this compound is that it is highly reactive, and it can be used in a variety of different experiments. However, it is also highly toxic and can cause severe damage to the skin, eyes, and respiratory system if it is inhaled or comes into contact with the skin. Therefore, it is important to use the compound in a well-ventilated area, and to wear protective clothing and equipment when handling it.

Future Directions

There are several potential future directions for the use of 5-(2,3-DFP)-2-FPh in scientific research. One potential direction is the use of the compound in the synthesis of new compounds, such as pharmaceuticals, agrochemicals, and dyes. In addition, it could also be used in the production of polymers and nanomaterials. Finally, further research could be conducted to better understand the biochemical and physiological effects of the compound, so that it can be used safely and effectively in various applications.

Synthesis Methods

The synthesis of 5-(2,3-DFP)-2-FPh is generally carried out by the reaction of 2,3-difluorophenol with formic acid in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is carried out at a temperature of 80-100 °C, and the resulting product is 5-(2,3-DFP)-2-FPh, with a purity of 95%.

Scientific Research Applications

5-(2,3-DFP)-2-FPh is widely used in scientific research, as it is a highly reactive compound with a wide range of applications. It is used in the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and dyes. In addition, it is also used in the synthesis of polymers, and in the production of nanomaterials.

properties

IUPAC Name

4-(2,3-difluorophenyl)-2-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2O2/c14-11-3-1-2-10(13(11)15)8-4-5-9(7-16)12(17)6-8/h1-7,17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQJFKCAPJIQXLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)F)C2=CC(=C(C=C2)C=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90685128
Record name 2',3'-Difluoro-3-hydroxy[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90685128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2,3-Difluorophenyl)-2-formylphenol

CAS RN

1261988-05-9
Record name 2',3'-Difluoro-3-hydroxy[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90685128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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